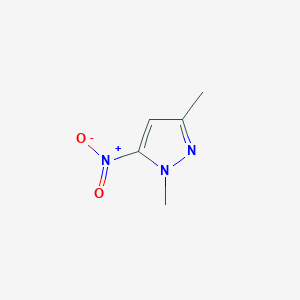

1,3-dimethyl-5-nitro-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

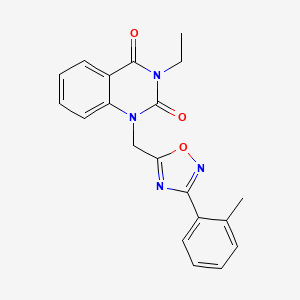

“1,3-dimethyl-5-nitro-1H-pyrazole” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . It is also known by other names such as 1H-Pyrazole, 3,5-dimethyl-; Pyrazole, 3,5-dimethyl-; TH 564; U 6245; 3,5 DMP; 3,5-Dwumetylopirazolu; 3,5-Dimethyl-1H-pyrazole; 1 (H)-3,5-Dimethylpyrazole; NSC 8729 .

Synthesis Analysis

A new approach to the synthesis of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was developed based on condensing 1-amino-2-nitroguanidine with pentane-2,4-dione under alkaline catalysis . The known method of its preparation in the presence of acetic acid was improved .

Molecular Structure Analysis

The structure of 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine was characterized by NMR, IR spectroscopy, and X-ray diffraction analysis . The structure is also available as a 2d Mol file .

Chemical Reactions Analysis

3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds. It reacts with malonic esters gives a family of cross-conjugated monomeric betaines. It is a common reagent for the preparation of pyrazolato ligated complexes .

Scientific Research Applications

-

Medicinal Chemistry and Drug Discovery

- Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They have been found to exhibit diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

- The synthesis of pyrazole derivatives involves various methods, including utilizing transition-metal catalysts and photoredox reactions, employing one-pot multicomponent processes, novel reactants, and innovative reaction types .

- The outcomes of these applications have led to the development of numerous bioactive chemicals and reactions in various media .

-

- 5-Fluoro-1,3-dimethyl-4-nitro-1h-pyrazole, a derivative of 1,3-dimethyl-5-nitro-1H-pyrazole, serves as a crucial building block in the synthesis of innovative drug candidates .

- Its distinct molecular features allow for the development of targeted therapies that address a wide spectrum of health conditions, from neurological disorders to metabolic diseases .

-

Synthesis of Heterocyclic Systems

- Pyrazoles, including 3(5)-aminopyrazoles, are often used as starting materials for the preparation of more complex heterocyclic systems .

- These systems have relevance in the pharmaceutical field .

- The reactivity of pyrazoles is linked to their structure, with the possibility of tautomerism .

- This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

Safety And Hazards

The safety data sheet for 3,5-Dimethylpyrazole suggests that it is harmful if swallowed and suspected of damaging fertility. It may cause damage to organs through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, and ensure adequate ventilation .

properties

IUPAC Name |

1,3-dimethyl-5-nitropyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2/c1-4-3-5(8(9)10)7(2)6-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJETWFRFVGLXPW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)[N+](=O)[O-])C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-5-nitro-1H-pyrazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)

![3-fluoro-4-methoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2404488.png)

![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)

![1-(p-tolyl)-4-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2404495.png)

![2-(2-methoxyphenoxy)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2404498.png)